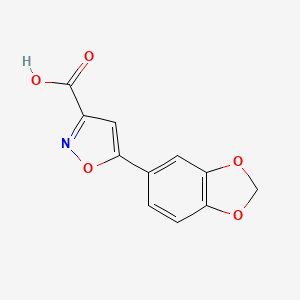

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid

Descripción

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a 1,3-benzodioxole moiety. The isoxazole core (a five-membered ring with two adjacent heteroatoms: oxygen and nitrogen) is substituted at the 5-position with a benzodioxol group and at the 3-position with a carboxylic acid functional group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. Its synthesis typically involves cyclocondensation reactions, as seen in analogous isoxazole-3-carboxylic acid derivatives . The benzodioxol substituent enhances lipophilicity and may influence binding interactions in biological systems, as observed in related compounds .

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)7-4-9(17-12-7)6-1-2-8-10(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHNOWCMLRIBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Deprotection and Cyclization

Reagents : Potassium carbonate (K₂CO₃), tetrahydrofuran (THF), methanol (MeOH)

Conditions : 2 hours at 20°C under nitrogen atmosphere

Mechanism :

The trimethylsilyl (TMS) group is cleaved via nucleophilic fluoride-free desilylation, forming a terminal alkyne intermediate. Subsequent cyclization with in-situ-generated nitrile oxide yields the isoxazole core.

Step 3: Hydrolysis and Purification

Reagents : Sodium hydroxide (NaOH), water, THF

Conditions : 17 hours at 20°C

Outcome :

The ester intermediate hydrolyzes to the carboxylic acid, with crude product purified via recrystallization from ethyl acetate. Reported yields are unspecified but optimized for industrial scalability.

Alternative Route via Hydroxylamine Cyclization

A method adapted from EP0957097A1 utilizes hydroxylamine hydrochloride for isoxazole ring formation:

Structural Characterization

Post-synthesis analysis confirms product identity:

- ¹H NMR (DMSO-d₆): δ 6.93 (d, J=1.8 Hz, 1H, benzodioxole), 9.14 (d, J=1.8 Hz, 1H, isoxazole), 14.0 (br, 1H, COOH).

- Elemental Analysis :

Industrial-Scale Adaptations

Large batches (>100 kg) employ:

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzodioxole ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is characterized by its isoxazole ring structure, which contributes to its biological activity. The presence of the benzodioxole moiety enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Antioxidant Properties

Research indicates that compounds containing isoxazole rings exhibit antioxidant activities. The benzodioxole group can stabilize free radicals, potentially leading to protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of isoxazole compounds can possess antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes. For instance, related compounds have demonstrated inhibition of xanthine oxidase, which is crucial in managing conditions like gout and hyperuricemia .

Drug Development

The unique structure of this compound positions it as a promising candidate for developing new therapeutic agents. Its ability to modulate biological pathways makes it suitable for targeting diseases such as cancer and inflammatory disorders.

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules. For example, it can be used to create hybrid compounds through various chemical reactions, expanding the library of potential drug candidates .

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing derivatives of isoxazole aimed at inhibiting xanthine oxidase. The results indicated that certain modifications to the isoxazole structure significantly increased inhibitory potency compared to traditional drugs like allopurinol .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of several isoxazole derivatives, including those based on the benzodioxole structure. The findings revealed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Research Findings Summary Table

Mecanismo De Acción

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity . Detailed studies on its binding interactions and molecular docking provide insights into its mechanism of action .

Comparación Con Compuestos Similares

Isoxazole-3-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 5-(1,3-benzodioxol-5-yl)isoxazole-3-carboxylic acid with structurally related analogs:

Structural and Electronic Features

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 11h) reduce the pKa of the carboxylic acid, enhancing solubility in aqueous media .

Key Observations :

- Methoxy and nitro substituents facilitate higher yields in cyclization reactions compared to bulkier groups like benzodioxol .

- Ethyl ester intermediates (e.g., 10g) are common precursors, with hydrolysis conditions (e.g., LiOH) critical for avoiding decarboxylation .

Key Observations :

- The benzodioxol group’s oxygen atoms may mimic catechol moieties in receptor binding, though specific data for the target compound are lacking .

- Styryl derivatives (e.g., 4e) exhibit rapid anti-inflammatory action due to enhanced electron-deficient character .

Physicochemical Properties

*Estimated using fragment-based methods.

Key Observations :

- Benzodioxol’s fused ring system may hinder crystallization, complicating formulation .

Actividad Biológica

5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and signal transduction pathways. The isoxazole moiety can engage with enzymes and receptors, influencing their functions. Notably, compounds with similar structures have shown promise in inhibiting key enzymes related to inflammation and cancer progression .

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In a comparative study, several derivatives were screened against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines, revealing IC50 values ranging from 0.7 to 35.2 µM. Specific compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 4.7 |

| 5r | Huh7 | 17.9 |

| 5t | Huh7 | >40 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, the compound has shown antimicrobial activity against a range of pathogens. Studies suggest that compounds with similar structures can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to bactericidal effects .

Case Studies

Several case studies illustrate the efficacy of isoxazole derivatives:

- Study on Cancer Cell Lines : A series of indole-isoxazole hybrids were synthesized and evaluated for their anticancer activity. The study found that certain derivatives had significant inhibitory effects on cell proliferation in liver cancer cells, indicating their potential as selective anticancer agents .

- Enzyme Inhibition : Research on xanthine oxidase inhibitors demonstrated that isoxazole derivatives could effectively inhibit this enzyme, which is crucial for uric acid production in humans. One derivative showed an IC50 value significantly lower than that of the standard drug allopurinol, suggesting enhanced potency and potential for treating gout .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via condensation reactions using precursors like substituted benzodioxole derivatives and isoxazole intermediates. For example, similar compounds (e.g., ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate) are synthesized by refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid . Optimization involves adjusting molar ratios, reflux duration (3–5 hours), and recrystallization from DMF/acetic acid mixtures.

- Key Parameters : Temperature control (e.g., avoiding decomposition above 300°C ), solvent selection (e.g., acetic acid for reflux ), and purification via recrystallization.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- X-ray Crystallography : Resolves crystal structure and confirms substituent positions, as demonstrated for benzodioxole-isoxazole hybrids .

- HPLC and NMR : Purity assessment (e.g., >97.0% HPLC ) and structural elucidation (e.g., InChI key validation ).

- Mass Spectrometry : Validates molecular weight (e.g., C10H6N2O5 with M.Wt 234.17 ).

Q. How does solubility impact experimental design for biological assays?

- Methodological Insight : Solubility in DMSO or ethanol (common solvents for in vitro assays) must be pre-tested. For example, 5-(3-nitrophenyl)isoxazole-3-carboxylic acid is provided as a 10 mM stock solution in DMSO . Stability studies (storage at RT or 0–6°C ) are critical to avoid degradation.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the synthesis and functionalization of this compound?

- Approach : Use hybrid computational-experimental frameworks like ICReDD’s reaction path search methods, which combine quantum chemistry and machine learning to predict optimal reaction pathways . For example, substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) can be modeled to prioritize synthetic targets.

- Case Study : Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate derivatives were designed using similar strategies .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar isoxazole-carboxylic acids?

- Analysis Framework :

- Comparative SAR Studies : Compare bioactivity of analogs like 5-(2-thienyl)isoxazole-3-carboxylic acid (PubChem CID 2744621 ) and 5-(3,4-dichlorophenyl)isoxazole-3-carboxylic acid .

- Controlled Variables : Standardize assay conditions (e.g., cell lines, concentration ranges) to isolate substituent effects. For example, 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid showed varied activity depending on methyl group positioning .

Q. How do reaction fundamentals and reactor design influence scalability for gram-scale synthesis?

- Key Considerations :

- Membrane Separation Technologies : Purify intermediates efficiently (e.g., >98.0% purity via HPLC ).

- Process Control : Use automated systems to maintain optimal pH and temperature during exothermic reactions (e.g., acetic acid reflux ).

Methodological Recommendations

- Synthetic Reproducibility : Document reaction conditions (e.g., CAS RN 22424-62-0 for intermediates ) and adhere to IUPAC naming conventions to avoid ambiguity.

- Data Validation : Cross-reference experimental results with computational predictions (e.g., InChI keys ) and public databases (e.g., PubChem ).

- Ethical Compliance : Use research-grade compounds only (e.g., “not for human use” disclaimers ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.